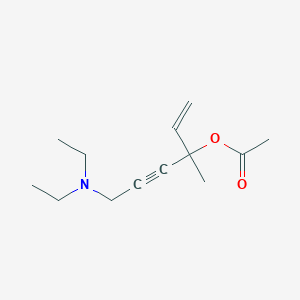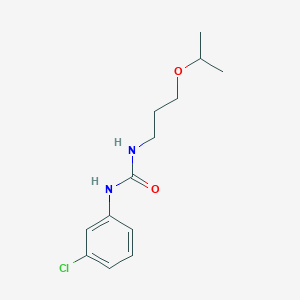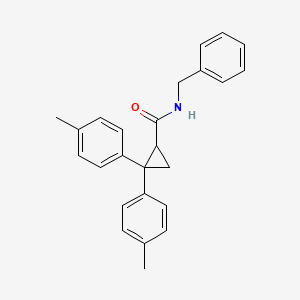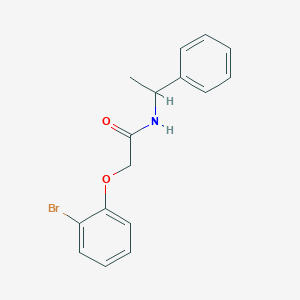
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate, also known as DMAVA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DMAVA is a member of the alkyne family and is structurally similar to other compounds such as propargyl alcohol and propargylamine. The compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate is not well understood. However, studies have shown that it can interact with metal ions and form complexes. These complexes have been shown to have potential as anticancer agents and fluorescent probes for the detection of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate are not well understood. However, studies have shown that it can interact with metal ions and form complexes. These complexes have been shown to have potential as anticancer agents and fluorescent probes for the detection of metal ions.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate in lab experiments include its high yield of synthesis, its potential as a building block for the synthesis of various compounds, and its potential as a fluorescent probe for the detection of metal ions. The limitations of using 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate in lab experiments include the lack of understanding of its mechanism of action and its potential toxicity.
Future Directions
For the study of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate include further investigation of its potential as a building block for the synthesis of various compounds. It also includes further investigation of its potential as a fluorescent probe for the detection of metal ions and its potential as a photosensitizer in photodynamic therapy. Further studies are needed to understand the mechanism of action of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate and its potential toxicity.
Synthesis Methods
The synthesis of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate involves the reaction of 4-(diethylamino)-1-methyl-2-butyn-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out at room temperature, and the resulting product is purified using chromatography. The yield of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate obtained from this method is high, making it a suitable method for large-scale production.
Scientific Research Applications
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been studied extensively for its potential applications in different fields of scientific research. In the field of chemistry, 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been used as a building block for the synthesis of various compounds. It has been used to synthesize new derivatives of pyridine, pyrimidine, and quinoline, which have shown promising results in biological assays.
In the field of biology, 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been studied for its potential as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the preparation of metal complexes that have shown potential as anticancer agents. 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has also been studied for its potential as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
[6-(diethylamino)-3-methylhex-1-en-4-yn-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-6-13(5,16-12(4)15)10-9-11-14(7-2)8-3/h6H,1,7-8,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFRNWTVQESHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C=C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)

![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)

![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)

methanone](/img/structure/B5168266.png)
